molecular formula C16H17N5 B292884 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile

1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile

Cat. No. B292884
M. Wt: 279.34 g/mol
InChI Key: BQJPJRNSSLQHEQ-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as PPAC, is a chemical compound with potential applications in scientific research. PPAC belongs to the class of pyrazole-based compounds and has been studied for its potential use as a chemical probe in various biological systems.

Mechanism of Action

1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile selectively inhibits the activity of PRMT5 by binding to its active site. PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins, leading to changes in gene expression. By inhibiting PRMT5 activity, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can modulate gene expression and potentially inhibit cancer cell growth.
Biochemical and Physiological Effects:
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit cancer cell growth in vitro and in vivo. It has also been shown to modulate gene expression by inhibiting PRMT5 activity. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has a low toxicity profile and does not affect the viability of normal cells.

Advantages and Limitations for Lab Experiments

1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be used as a chemical probe to study the role of PRMT5 in various biological systems. However, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has some limitations. It is not very soluble in water, which can limit its use in some experiments. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile. One direction is to study the effects of 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile on other enzymes involved in gene expression. Another direction is to study the potential use of 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in combination with other cancer treatments. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can also be modified to improve its solubility and half-life, making it more suitable for certain experiments. Overall, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has shown promising results in scientific research and has the potential to be a valuable tool in cancer research and other biological studies.

Synthesis Methods

1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized using a method described in a research paper by J. Gao et al. (2013). The method involves the reaction of 1-phenyl-1H-pyrazole-4-carbonitrile with piperidine and formaldehyde in the presence of acetic acid. The resulting product is 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile with a yield of 63%. The synthesis method is relatively simple and cost-effective, making 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile a promising compound for scientific research.

Scientific Research Applications

1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been studied for its potential use as a chemical probe in various biological systems. It has been shown to selectively inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme involved in the regulation of gene expression. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has also been studied for its potential use in cancer research, as PRMT5 is overexpressed in many cancer cells. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has shown promising results in inhibiting cancer cell growth in vitro and in vivo.

properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

1-phenyl-5-[(E)-piperidin-1-ylmethylideneamino]pyrazole-4-carbonitrile

InChI

InChI=1S/C16H17N5/c17-11-14-12-19-21(15-7-3-1-4-8-15)16(14)18-13-20-9-5-2-6-10-20/h1,3-4,7-8,12-13H,2,5-6,9-10H2/b18-13+

InChI Key

BQJPJRNSSLQHEQ-QGOAFFKASA-N

Isomeric SMILES

C1CCN(CC1)/C=N/C2=C(C=NN2C3=CC=CC=C3)C#N

SMILES

C1CCN(CC1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N

Canonical SMILES

C1CCN(CC1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N

Origin of Product

United States

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